![molecular formula C12H14N2O2 B050840 4-(2-methyl-1H-benzimidazol-1-yl)butanoic acid CAS No. 115444-73-0](/img/structure/B50840.png)
4-(2-methyl-1H-benzimidazol-1-yl)butanoic acid
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Overview
Description
“4-(2-methyl-1H-benzimidazol-1-yl)butanoic acid” is a unique chemical compound with the empirical formula C12H14N2O2 . It has a molecular weight of 218.25 . The SMILES string representation of this compound is Cc1nc2ccccc2n1CCCC(O)=O .
Molecular Structure Analysis
The InChI representation of “4-(2-methyl-1H-benzimidazol-1-yl)butanoic acid” is 1S/C12H14N2O2/c1-9-13-10-5-2-3-6-11(10)14(9)8-4-7-12(15)16/h2-3,5-6H,4,7-8H2,1H3,(H,15,16) . This indicates the presence of a benzimidazole ring attached to a butanoic acid group.
Scientific Research Applications
Antimicrobial Activity
Benzimidazole derivatives, including 4-(2-methyl-1H-benzimidazol-1-yl)butanoic acid, have been shown to possess significant antimicrobial properties. These compounds can be effective against a range of microbial strains, including bacteria and fungi. For instance, certain benzimidazole compounds have demonstrated potent in vitro antimicrobial activity with minimum inhibitory concentrations (MICs) against various pathogens .
Mechanism of Action
Target of Action
Benzimidazole derivatives have been reported to exhibit antimicrobial activity against various organisms , suggesting that this compound may interact with microbial proteins or enzymes.
Mode of Action
Benzimidazole derivatives are known to interact with their targets, leading to changes in the target’s function
Biochemical Pathways
Benzimidazole derivatives have been reported to exhibit antimicrobial activity , suggesting that they may interfere with the biochemical pathways essential for the survival and replication of microbes.
Result of Action
Given the reported antimicrobial activity of benzimidazole derivatives , it can be hypothesized that this compound may lead to the death of microbes by interfering with their essential biochemical pathways.
Action Environment
Environmental factors such as pH, temperature, and presence of other molecules can influence the action, efficacy, and stability of a compound .
properties
IUPAC Name |
4-(2-methylbenzimidazol-1-yl)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-9-13-10-5-2-3-6-11(10)14(9)8-4-7-12(15)16/h2-3,5-6H,4,7-8H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBRKNDBYUBKIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60402622 |
Source
|
Record name | 4-(2-Methyl-1H-benzimidazol-1-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60402622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-methyl-1H-benzimidazol-1-yl)butanoic acid | |
CAS RN |
115444-73-0 |
Source
|
Record name | 4-(2-Methyl-1H-benzimidazol-1-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60402622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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